molecular formula C7H4N2O2 B567377 4-NITROBENZONITRILE-D4 CAS No. 1219798-46-5

4-NITROBENZONITRILE-D4

Katalognummer: B567377
CAS-Nummer: 1219798-46-5
Molekulargewicht: 152.145
InChI-Schlüssel: NKJIFDNZPGLLSH-RHQRLBAQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrobenzonitrile-D4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium atoms can significantly influence the compound’s behavior in various chemical reactions, making it a valuable tool in studies involving reaction mechanisms and metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrobenzonitrile-D4 can be synthesized through several methods. One common approach involves the nitration of benzonitrile-D4, where a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid is used. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the direct substitution of hydrogen atoms in 4-nitrobenzonitrile with deuterium using deuterium gas under specific conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where benzonitrile-D4 is treated with nitrating agents in controlled environments to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrobenzonitrile-D4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: 4-Aminobenzonitrile-D4.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzonitrile-D4 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential pharmaceutical compounds.

    Industry: Applied in the synthesis of advanced materials and as a precursor in the production of other deuterated compounds.

Wirkmechanismus

The mechanism by which 4-Nitrobenzonitrile-D4 exerts its effects is primarily through its participation in chemical reactions. The deuterium atoms in the compound can alter reaction kinetics by affecting bond dissociation energies and reaction rates. This can lead to differences in the pathways and intermediates formed during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 4-Nitrobenzonitrile
  • 4-Aminobenzonitrile-D4
  • 4-Chlorobenzonitrile-D4

Comparison: 4-Nitrobenzonitrile-D4 is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics compared to its non-deuterated counterpart, 4-nitrobenzonitrile. This makes it particularly valuable in studies where the effects of isotopic substitution are of interest. Compared to other deuterated compounds like 4-aminobenzonitrile-D4 and 4-chlorobenzonitrile-D4, this compound offers distinct reactivity due to the nitro group’s electron-withdrawing nature, which influences its behavior in various chemical reactions.

Eigenschaften

CAS-Nummer

1219798-46-5

Molekularformel

C7H4N2O2

Molekulargewicht

152.145

IUPAC-Name

2,3,5,6-tetradeuterio-4-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H/i1D,2D,3D,4D

InChI-Schlüssel

NKJIFDNZPGLLSH-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Synonyme

4-NITROBENZONITRILE-D4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.